![molecular formula C10H10BNO3 B2483516 2-Methoxyquinoline-7-boronic acid CAS No. 2377608-28-9](/img/structure/B2483516.png)
2-Methoxyquinoline-7-boronic acid
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Overview
Description
2-Methoxyquinoline-7-boronic acid is a chemical compound with the molecular formula C10H10BNO3 . It has a molecular weight of 203.00 . The compound is also known by other synonyms such as MFCD22394149 (2-Methoxy-7-quinolinyl)boronic acid, Boronic acid, B- (2-methoxy-7-quinolinyl)-, and (2-methoxyquinolin-7-yl)boronic acid .
Synthesis Analysis
The synthesis of borinic acids, including 2-Methoxyquinoline-7-boronic acid, often relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Recent advances in the synthesis of borinic acids have been reviewed, highlighting the main synthetic methods, their scope, and limitations .Molecular Structure Analysis
The molecular structure of 2-Methoxyquinoline-7-boronic acid consists of a quinoline ring with a methoxy group at the 2nd position and a boronic acid group at the 7th position . The exact mass of the compound is 203.075378 .Chemical Reactions Analysis
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications . Boronic acids have also been used in cross-coupling reactions .Physical And Chemical Properties Analysis
2-Methoxyquinoline-7-boronic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 405.2±48.0 °C at 760 mmHg . The compound has a flash point of 198.9±29.6 °C . Its vapour pressure is 0.0±1.0 mmHg at 25°C , and it has an index of refraction of 1.621 .Scientific Research Applications
Sensing Applications
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules, cells, or tissues for further study .
Protein Manipulation and Modification
Boronic acids have been used for the manipulation and modification of proteins . This includes the use of boronic acids to modify the structure or function of proteins, or to manipulate proteins for various research applications .
Separation Technologies
Boronic acids have been used in separation technologies . This includes the use of boronic acids in techniques such as electrophoresis for the separation of glycated molecules .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This includes the use of boronic acids in the design and synthesis of new drugs or therapeutic agents .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are used in this reaction due to their stability, ease of preparation, and environmental benignity .
Future Directions
Boronic acids, including 2-Methoxyquinoline-7-boronic acid, are increasingly being used in diverse areas of research . They have applications in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests a promising future for the study and application of 2-Methoxyquinoline-7-boronic acid.
properties
IUPAC Name |
(2-methoxyquinolin-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-3-7-2-4-8(11(13)14)6-9(7)12-10/h2-6,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEAYIXACPMADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoline-7-boronic acid |
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